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molecular formula C6H14N2O B8541217 N-methyl-3-amino-3-methyl-butyramide

N-methyl-3-amino-3-methyl-butyramide

Cat. No. B8541217
M. Wt: 130.19 g/mol
InChI Key: QQRBHANIKJMYDF-UHFFFAOYSA-N
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Patent
US05468746

Procedure details

A mixture of methyl 3-amino-3-methyl-butyrate hydrochloride (10.5 g; 62.6 mmoles) and methyl amine (33% solution in ethanol; 55 ml) is refluxed for 18 hours. The solvent is evaporated, the crude is dissolved in methylene chloride (100 ml) and washed with a saturate aqueous solution of sodium chloride (10 ml). After drying over sodium sulphate and evaporation of the solvent to dryness, N-methyl-3-amino-3-methyl-butyramide is obtained; chromatographically pure colorless oil (T.L.C., eluent--methylene chloride:methanol:NH4OH=80:15:1)
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([CH3:10])([CH3:9])[CH2:4][C:5](OC)=[O:6].[CH3:11][NH2:12]>>[CH3:11][NH:12][C:5](=[O:6])[CH2:4][C:3]([NH2:2])([CH3:10])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.NC(CC(=O)OC)(C)C
Name
Quantity
55 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude is dissolved in methylene chloride (100 ml)
WASH
Type
WASH
Details
washed with a saturate aqueous solution of sodium chloride (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and evaporation of the solvent to dryness

Outcomes

Product
Name
Type
product
Smiles
CNC(CC(C)(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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